molecular formula C19H12BrClFN3OS B2591313 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime CAS No. 691883-98-4

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime

Cat. No.: B2591313
CAS No.: 691883-98-4
M. Wt: 464.74
InChI Key: NABYAKOTMQZTBT-AUEPDCJTSA-N
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Description

The compound “6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime” is a complex organic molecule. It has a molecular weight of 307.17 . It is a solid substance stored under nitrogen at 4°C .


Molecular Structure Analysis

The compound contains an imidazo[2,1-b][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This core is attached to a 4-bromophenyl group and a complex oxime group. The exact 3D structure would require more specific information or computational modeling to determine.


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 188-190°C . It is stored under nitrogen at 4°C .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have focused on the synthesis of compounds with the imidazo[2,1-b][1,3]thiazole moiety and their structural characterization. For example, studies on the crystal and molecular structure of related compounds highlight their crystallization in specific space groups, showcasing the importance of intermolecular interactions like C-H…N, C-H…O, and C-H…F in stabilizing the crystal structure. Such detailed analyses provide insights into the potential reactivity and interaction capabilities of these compounds (Banu et al., 2010; Banu et al., 2013).

Antitumor and Antimicrobial Activities

The synthesis of guanylhydrazones from imidazo[2,1-b]thiazoles has been explored for their potential antitumor activities, with some compounds exhibiting inhibitory effects on mitochondrial respiratory chain complexes and inducing apoptosis in cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Andreani et al., 2005). Additionally, the antimicrobial activities of compounds containing the imidazo[2,1-b]thiazole moiety against various bacterial and fungal pathogens have been documented, indicating their potential as novel antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Properties

The antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have also been studied, with some compounds showing significant inhibition of oxidative processes. This highlights their potential as antioxidants, which could have implications for their use in pharmaceuticals or as protective agents in various industrial applications (Nikhila et al., 2020).

Electrophilic Substitution and Molecular Docking Studies

Investigations into the electrophilic substitution reactions of imidazo[2,1-b]thiazoles have provided insights into the reactivity of these compounds, potentially enabling the design of targeted chemical modifications for specific applications. Moreover, molecular docking studies of certain derivatives have indicated their binding affinity to specific receptors, suggesting their utility in the development of receptor-targeted therapies (O'daly et al., 1991; Choodamani et al., 2020).

Properties

IUPAC Name

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2-chloro-6-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClFN3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABYAKOTMQZTBT-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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